N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Amine Formation: The phenoxyethyl intermediate is then reacted with an allylamine under controlled conditions to form the desired amine.
Oxalic Acid Addition: Finally, the amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the double bonds in the allyl groups, converting them to single bonds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, potentially affecting enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
- N-[2-(4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Uniqueness
The presence of both methoxy and methyl groups on the aromatic ring, combined with the allyl and oxalic acid components, makes N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid unique
Properties
IUPAC Name |
N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-5-9-17(10-6-2)11-12-19-15-8-7-14(3)13-16(15)18-4;3-1(4)2(5)6/h5-8,13H,1-2,9-12H2,3-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNRUQSARTDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(CC=C)CC=C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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